LDHA Inhibitory Potency
Methyl 3-amino-3-(1-naphthyl)propanoate demonstrates a defined, albeit moderate, inhibitory activity against human lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect of cancer cells. The compound's measured IC50 of 37,000 nM (37 µM) and Ki of 39,000 nM (39 µM) in a purified enzyme assay establish a baseline for its interaction with this target [1]. This contrasts with the highly optimized LDHA inhibitor NHI-2, which has an IC50 of 14.7 µM and is selective over LDHB (IC50 = 55.8 µM), highlighting the target compound's potential as a less potent but structurally distinct chemotype for fragment-based drug discovery or as a starting point for further optimization . Direct comparative data for the 2-naphthyl isomer (CAS 886061-25-2) or phenyl analog (CAS 37088-66-7) are not available, representing a class-level inference.
Ki = 39 µM
| Evidence Dimension | Inhibition of human LDHA (purified enzyme) |
|---|---|
| Target Compound Data | IC50 = 37,000 nM (37 µM); Ki = 39,000 nM (39 µM) |
| Comparator Or Baseline | NHI-2 (a known LDHA inhibitor): IC50 = 14.7 µM (for LDHA), IC50 = 55.8 µM (for LDHB) |
| Quantified Difference | Target compound is ~2.5-fold less potent than NHI-2, but represents a distinct chemical scaffold. |
| Conditions | Inhibition of human liver purified LDHA using pyruvate as substrate, assessed by NADH oxidation (fluorimetric method) [1]; Inhibition of LDHA/LDHB by NHI-2 (cell-free assay) . |
Why This Matters
The presence of measurable LDHA inhibition confirms the compound's ability to engage a therapeutically relevant target, distinguishing it from inactive β-amino acid esters and justifying its use in oncology research programs focused on novel LDHA chemotypes.
- [1] BindingDB. Methyl 3-amino-3-(1-naphthyl)propanoate (BDBM50114409, CHEMBL3609809) - Inhibition of human LDHA. View Source
